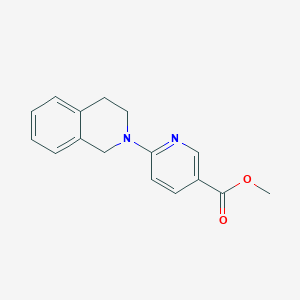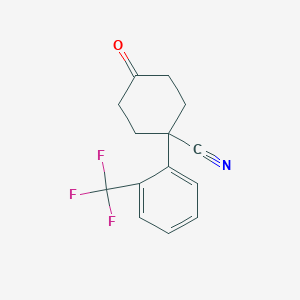
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is a chemical compound that features a pyrazole ring substituted with a tetrahydropyran group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydropyran and benzoate groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, and the benzoate ester can be formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, while the benzoate ester can facilitate its transport across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but contains a boronic acid group.
3-(2,4-Dichlorophenoxy)methyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is unique due to its combination of a pyrazole ring, tetrahydropyran group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
[5-(oxan-4-yl)-1H-pyrazol-4-yl] benzoate |
InChI |
InChI=1S/C15H16N2O3/c18-15(12-4-2-1-3-5-12)20-13-10-16-17-14(13)11-6-8-19-9-7-11/h1-5,10-11H,6-9H2,(H,16,17) |
Clave InChI |
HEUUSPUIQFNCBF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=C(C=NN2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)





![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)



![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)

